molecular formula C17H15FN2O4S B2965199 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1326901-76-1

3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2965199
CAS No.: 1326901-76-1
M. Wt: 362.38
InChI Key: HYAJOZRIQIEJSQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1326901-76-1) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocyclic core, a privileged structure in medicinal chemistry known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups . The unique structure combines an ethoxyphenyl substituent with a fluorophenyl sulfonyl methyl group, conferring distinct physicochemical properties including notable thermal stability and resistance to hydrolysis, making it a valuable scaffold in drug discovery . The sulfonyl group enhances solubility in polar solvents, while the fluorophenyl moiety influences the compound's electronic characteristics . The 1,2,4-oxadiazole ring is found in a variety of pharmaceutical drugs and is being extensively investigated for its wide spectrum of potential biological activities, which may include anticancer, antibacterial, and anti-inflammatory effects, among others . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-2-23-13-9-7-12(8-10-13)17-19-16(24-20-17)11-25(21,22)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAJOZRIQIEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C19_{19}H17_{17}FN2_2O4_4S
  • Molecular Weight: 420.5 g/mol

This structure features an oxadiazole ring, which is known for its role in various pharmacological activities.

Anticancer Properties

Numerous studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown promising results against several cancer cell lines:

  • Cell Lines Tested:
    • PC-3 (prostate cancer)
    • HCT-116 (colon cancer)
    • ACHN (renal cancer)

In vitro studies indicated IC50_{50} values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN . These values suggest significant cytotoxicity against these cancer types.

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Induction of Apoptosis:
    • The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p53 and caspase-3 .
  • Inhibition of Key Enzymes:
    • It selectively inhibits enzymes related to tumor growth and proliferation, such as EGFR and Src kinases, with IC50_{50} values reported at 0.24 µM and 0.96 µM respectively .
  • Molecular Docking Studies:
    • Molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression .

Comparative Efficacy

A comparative analysis of various oxadiazole derivatives highlights the relative effectiveness of this compound:

Compound NameCell LineIC50_{50} (µM)Mechanism
This compoundPC-30.67Apoptosis induction
Other Derivative AMCF-70.12EGFR inhibition
Other Derivative BA5492.78Caspase activation

This table illustrates that while the compound shows significant activity against specific cell lines, other derivatives may exhibit superior efficacy in different contexts .

Case Studies

Several case studies have documented the effects of similar oxadiazole compounds in clinical settings:

  • Study on Prostate Cancer:
    • A derivative similar to the compound demonstrated a marked reduction in tumor size in animal models when administered at doses correlating with its IC50_{50} values observed in vitro .
  • Combination Therapy:
    • Combining this oxadiazole derivative with traditional chemotherapeutics enhanced overall efficacy and reduced side effects in preclinical models .

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores
Compound Name Substituents Key Features Biological Activity/Applications Reference
Target Compound 3-(4-Ethoxyphenyl), 5-((2-fluorophenyl)sulfonyl)methyl Ethoxy (electron-donating), fluorophenylsulfonyl (electron-withdrawing) Potential antimicrobial, anticancer, or enzyme inhibition
Ataluren (PTC124) 3-(Benzoic acid), 5-(2-fluorophenyl) Fluorophenyl enhances metabolic stability; used in nonsense mutation readthrough Promotes premature termination codon readthrough in genetic disorders
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide 4-Fluorophenyl (oxadiazole), thiophenesulfonamide Sulfonamide moiety; methoxyphenyl group Antifungal, antibiotic (inferred from structural analogs)
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid Propionic acid substituent Carboxylic acid enhances solubility; fluorophenyl for bioactivity Luminescent materials, liquid crystals
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole Chloromethyl, 4-ethoxyphenyl Chloromethyl as a reactive site for derivatization Intermediate for further chemical modifications

Key Structural Differences:

  • Substituent Effects: The target compound’s 4-ethoxyphenyl group provides steric bulk and electron-donating effects, contrasting with Ataluren’s benzoic acid group, which improves water solubility. The fluorophenylsulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets compared to non-sulfonylated analogs .
  • Bioactivity : Ataluren’s clinical success highlights the pharmacological relevance of fluorinated oxadiazoles, suggesting the target compound could similarly target genetic or microbial pathways. However, its sulfonyl group may confer distinct enzyme inhibition profiles compared to thiophenesulfonamides () or propionic acid derivatives () .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Ataluren 5-(Chloromethyl)-3-(4-ethoxyphenyl)-oxadiazole
Molecular Weight ~390 g/mol 284 g/mol ~225 g/mol
LogP ~3.5 (predicted) 2.8 ~2.1
Solubility Low (sulfonyl group) Moderate (carboxylic acid) Low (chloromethyl)
Metabolic Stability High (fluorine reduces oxidation) Moderate Variable

Key Observations :

  • The target compound’s higher molecular weight and LogP compared to Ataluren suggest greater lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • The 2-fluorophenyl group likely enhances metabolic stability by resisting cytochrome P450-mediated degradation, a common issue with non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1,2,4-oxadiazole derivatives like 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole?

  • The synthesis typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For example, anthranilic diamide analogues with 1,2,4-oxadiazole rings are synthesized via coupling reactions using carbodiimide activators, followed by cyclization under microwave or thermal conditions . Substituent-specific modifications (e.g., sulfonylmethyl groups) require sequential functionalization, such as sulfonation of precursor alcohols .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • 1H/13C NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 7.2–7.8 ppm, sulfonylmethyl groups at δ 3.5–4.0 ppm) . HRMS validates molecular weight and isotopic patterns (e.g., [M+H]+ for C17H15FN2O4S: calc. 362.0741, observed 362.0738) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated in anthranilic diamide derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Insecticidal activity : Use Plutella xylostella larvae bioassays at varying concentrations (e.g., 0.5–100 mg/L) to determine LC50 values . Anticancer potential : Caspase-based apoptosis assays (e.g., T47D breast cancer cell lines) with flow cytometry to monitor G1 phase arrest .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituents for enhanced bioactivity?

  • Key substituents : The 2-fluorophenylsulfonyl group enhances electrophilicity and target binding. Replace the ethoxyphenyl group with pyridyl or chlorophenyl moieties to improve solubility or metabolic stability . CoMFA models quantify steric/electrostatic contributions; for example, bulkier substituents at the 5-position of oxadiazole correlate with insecticidal potency .

Q. What computational strategies predict physicochemical properties and target interactions?

  • DFT calculations (e.g., Gaussian 03) optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to assess reactivity . Molecular docking with targets like TIP47 (apoptosis inducer) or GSK-3β (Alzheimer’s target) identifies binding motifs . ADMET prediction tools (e.g., SwissADME) evaluate logP (target: 2–3) and BBB permeability .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Case example : A compound may show high anticancer activity but low insecticidal potency. Cross-validate using orthogonal assays (e.g., mitochondrial toxicity vs. enzyme inhibition). Adjust assay conditions (e.g., pH, serum content) to account for false positives. Reconcile discrepancies via target identification (e.g., photoaffinity labeling to confirm TIP47 binding ).

Q. What strategies are effective for identifying molecular targets of oxadiazole derivatives?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the compound, followed by UV irradiation and pull-down assays with mass spectrometry . CRISPR-Cas9 screening : Knockout libraries in cell lines can reveal resistant mutations pointing to target pathways .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for sulfonation steps to avoid hydrolysis .
  • Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm purity via HPLC (≥95%) .
  • Ethical compliance : Adhere to OECD guidelines for insecticide testing and NIH standards for cell-based assays .

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